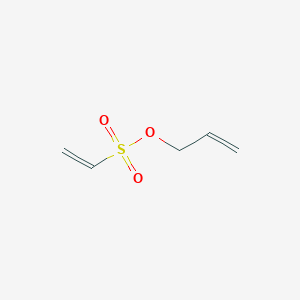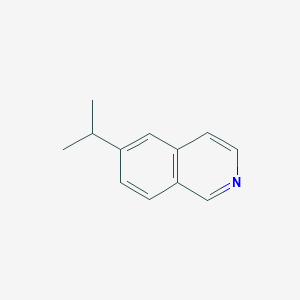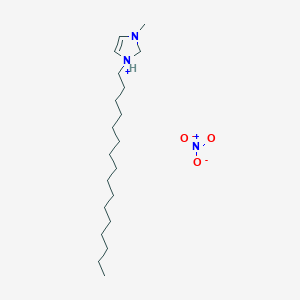
Orange oil
Übersicht
Beschreibung
Orange oil is an essential oil produced by cells within the rind of an orange fruit (Citrus sinensis). It is extracted as a by-product of orange juice production by centrifugation, producing a cold-pressed oil . It is composed of mostly (greater than 90%) d-limonene . Orange oil has many uses that range from lifting mood and reducing stress to adding a fresh, citrusy aroma to a room .
Synthesis Analysis
Orange oil can be extracted from the peel by conventional methods like simple distillation, solvent extraction, maceration, cold pressing and modern techniques like effleurage, Super Critical CO2 extraction . An improved steam distillation method has been proposed where the orange peels are preheated before subjecting to distillation. The preheating enhances the oil yield .
Molecular Structure Analysis
Orange oil is composed of mostly (greater than 90%) d-limonene . The compounds inside an orange oil vary with each different oil extraction. Composition varies as a result of regional and seasonal changes as well as the method used for extraction . Several hundred compounds have been identified with gas chromatograph - mass spectrometry .
Chemical Reactions Analysis
Orange oil undergoes various chemical reactions. For instance, it can exhibit anti-obesity benefits via a variety of routes, among which the PPAR signaling pathway plays a key role in its anti-obesity process . Also, it can be used in green pesticides for biological pest control .
Physical And Chemical Properties Analysis
Orange oil has a boiling point of 176 °C, a density of 0.84 g/mL at 25 °C, a vapor pressure of 1.864hPa at 25℃, and a refractive index n 20/D 1.472 (lit.) . It has a sweet orange citrus aldehydic terpenic tangerine pulpy odor .
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Properties
Orange oil extracted from navel orange has demonstrated significant anticancer and antimicrobial activities. The use of l-tryptophan, particularly in different growing regions, plays a critical role in enhancing these properties. A study found that applying l-tryptophan in varying doses could significantly impact the essential oil's constituents, potentially increasing its effectiveness in cancer treatment and microbial inhibition (Khalid et al., 2019).
Ecofriendly Pesticides
Research on creating sustainable ecofriendly pesticides has explored the use of sweet orange essential oil as an active ingredient. A nano-insecticide containing this oil showed good aphicidal activity in both laboratory and field trials. However, higher concentrations demonstrated phytotoxic effects, indicating the need for careful application in agriculture (Laudani et al., 2022).
Aromatherapy and Anxiety Reduction
Sweet orange aroma has been studied for its potential anxiolytic effect. In experiments involving healthy volunteers, exposure to sweet orange essential oil reduced anxiety levels and improved mood, suggesting its effectiveness as a tranquilizer in aromatherapy (Goes et al., 2012).
Textile Industry Applications
The antimicrobial properties of orange oil have led to its application in textiles. The use of microencapsulation technology enables the application of orange oil to textiles, enhancing their antimicrobial properties. This approach is eco-friendly and economically viable, increasing the stability of the oil and preventing its volatilization (Rossi et al., 2017).
Edible Packaging
Orange essential oil has been used in combination with trehalose in a carrageenan matrix to form edible packaging. This innovative approach demonstrated UV protection and resistance to Gram-positive bacteria, highlighting the potential of orange essential oil in creating edible films with antimicrobial properties (Jancikova et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
The global orange oil market is valued at US$ 792 million in 2023 and is forecasted to expand at a steady 5.5% CAGR over the next ten years. As a result, worldwide revenue from orange oil sales is projected to reach US$ 1.35 billion by 2033 . The surging use of citrus oils as a preservative in the food and beverages sector is projected to create new opportunities for new orange oil vendors as well as established ones .
Eigenschaften
IUPAC Name |
2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPLRNXKHZRXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C)C=C)CCC=C(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069383 | |
| Record name | beta-Sinensal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; NKRA | |
| Record name | Oils, orange, sweet | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Flash Point |
54 °C (129 °F) - closed cup | |
| Details | Sigma-Aldrich; Safety Data Sheet for Orange oil. Product Number: W282510, Version 5.5 (Revision Date 03/06/2015). Available from, as of June 8, 2015: https://www.sigmaaldrich.com/safety-center.html | |
| Record name | OIL OF ORANGE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Soluble in 2 vol 90% alcohol, 1 volume glacial acetic acid; miscible with absolute alcohol, carbon disulfide | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1262 | |
| Record name | OIL OF ORANGE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 0.842-0.86 at 25 °C/25 °C, Orange oil properties[Table#3694], Density: 0.842-0.850 at 20 °C/20 °C, Density: 0.8480-0.8600 at 20 °C/20 °C /Orange oil bitter/ | |
| Details | Fahlbusch K-G et al; Flavors and Fragrances. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jan 2003 | |
| Record name | OIL OF ORANGE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal | |
Color/Form |
Yellow to deep orange liquid, Yellow to reddish yellow liquid, Clear, mobile liquid with a yellow-orange color | |
CAS RN |
60066-88-8, 8008-57-9, 8028-48-6 | |
| Record name | β-Sinensal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60066-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oils, orange, sweet | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Sinensal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orange, sweet, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oils, orange, sweet | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OIL OF ORANGE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



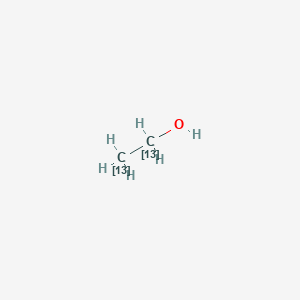
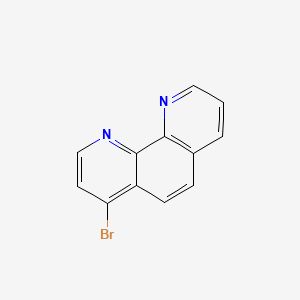
![N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine](/img/structure/B3068678.png)
![1,4-Dioxaspiro[4.5]decan-6-amine](/img/structure/B3068697.png)
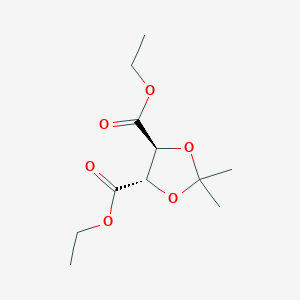
![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)
